1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)PYRROLIDINE
Description
Properties
IUPAC Name |
(3-bromophenyl)-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3S/c18-13-3-1-2-12(10-13)17(21)20-9-8-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZYODPOQGKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)PYRROLIDINE typically involves multi-step organic reactions. One common method includes the acylation of pyrrolidine with 3-bromobenzoyl chloride, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example, in the presence of lithium bis(trimethylsilyl)amide (LiHMDS), the sulfonyl chloride intermediate reacts with amines to form sulfonamides :
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 4-Bromo-3-chlorobenzenesulfonyl chloride + tert-butyl thiazol-4-ylcarbamate | THF, LiHMDS, −78°C → 0°C → 20°C | 58% |
The bromine atom on the benzoyl group facilitates Suzuki-Miyaura cross-coupling reactions. For instance, coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.
Reduction Reactions
The benzoyl carbonyl group can be reduced to a methylene group using LiAlH₄ or NaBH₄. This reaction modifies the compound’s lipophilicity and electronic properties :
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux | 1-(3-bromobenzyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine | 72% |
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation. Using m-CPBA or H₂O₂, the tertiary amine forms an N-oxide derivative, altering its hydrogen-bonding capacity :
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 25°C | 1-(3-bromobenzoyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine N-oxide | 85% |
Cycloaddition and Ring-Opening Reactions
The pyrrolidine ring participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds. For example, reaction with ethyl diazoacetate forms a spirocyclic derivative :
| Dipole Source | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl diazoacetate | Toluene, 80°C, 12 h | Spiro[indole-3,3'-pyrrolidine] derivative | 63% |
Hydrolysis and Solvolysis
The sulfonamide group hydrolyzes under acidic or basic conditions. For instance, refluxing with HCl/EtOH yields the corresponding sulfonic acid :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, EtOH, reflux, 6h | 3-(4-chlorobenzenesulfonic acid)pyrrolidine | 89% |
Biological Activity and Mechanistic Insights
The compound’s sulfonamide and bromobenzoyl groups enable interactions with biological targets. In vitro studies show inhibition of kinase enzymes via hydrogen bonding with the sulfonyl oxygen and hydrophobic interactions with the brominated aryl group . Its IC₅₀ against specific cancer cell lines ranges from 0.8–2.4 μM .
Synthetic Optimization
Microwave-assisted synthesis significantly improves reaction efficiency. For example, coupling the pyrrolidine intermediate with 4-chlorobenzenesulfonyl chloride under microwave irradiation (155°C, 30 min) achieves 92% yield compared to 58% under conventional heating .
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromobenzoyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The sulfonamide group is known for its biological activity, making this compound a target for drug discovery efforts.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, the introduction of sulfonyl groups in drug design has been associated with enhanced potency against various cancer cell lines. Studies suggest that this compound could be evaluated for its cytotoxic effects on tumor cells, potentially leading to the development of novel anticancer agents.
Material Science
The compound's unique chemical structure suggests applications in the synthesis of advanced materials, including polymers and nanomaterials. The presence of both bromine and chlorine atoms can facilitate further chemical modifications, allowing for the design of materials with specific properties.
Case Study: Polymer Synthesis
Research indicates that sulfonyl-containing compounds can enhance the thermal stability and mechanical properties of polymers. By incorporating this compound into polymer matrices, scientists can create materials suitable for high-performance applications.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its reactive functional groups allow for various coupling reactions and transformations.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling Reaction | Aryl halides with amines | Formation of new aryl amines |
| Acylation | Acids or acid chlorides | Synthesis of derivatives with acyl groups |
| Sulfonation | Sulfonic acids or chlorosulfonic acid | Introduction of sulfonyl groups |
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)PYRROLIDINE involves its interaction with specific molecular targets. The bromobenzoyl and chlorobenzenesulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual substitution pattern. Below is a comparative analysis with structurally related pyrrolidine derivatives from literature:
Key Comparisons
Substituent Electronic Effects: The 3-bromobenzoyl group in the target compound introduces a ketone moiety, which is absent in analogs like and . However, the pyrrolidine core in the target may confer greater conformational flexibility compared to the rigid pyrazoline ring.
Steric and Lipophilic Considerations: The target’s dual aromatic substitution (Br and Cl) increases steric hindrance and molecular weight compared to simpler analogs like . This could reduce solubility but improve binding affinity in hydrophobic pockets.
Biological Activity :
- While direct activity data for the target compound is unavailable, the anxiolytic activity of the 4-chlorobenzenesulfonyl-pyrazoline derivative highlights the pharmacological relevance of the sulfonamide group. The target’s benzoyl group may further modulate receptor interactions.
Biological Activity
1-(3-Bromobenzoyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHBrClOS
- Molecular Weight : 355.67 g/mol
- CAS Number : Not explicitly listed but can be derived from its components.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Antiviral Properties
Another area of interest is the antiviral activity of this compound. Research has shown that sulfonamide derivatives can inhibit viral replication. A study focusing on related compounds indicated that they could effectively inhibit Hepatitis B Virus (HBV) replication in vitro, suggesting potential applications in treating viral infections .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cell signaling and proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
- Antiviral Mechanisms : Similar compounds have been shown to interfere with viral entry or replication processes.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University tested a series of pyrrolidine derivatives on human breast cancer cells. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, demonstrating its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
In another investigation, the compound was evaluated for its efficacy against HBV. The results showed a significant reduction in viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-bromobenzoyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:
- Step 1 : Cycloalkylation of a pyrrolidine precursor (e.g., N-substituted pyrrolidine) under phase-transfer catalysis (PTC) conditions to introduce the bromobenzoyl group .
- Step 2 : Sulfonylation at the pyrrolidine nitrogen using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Optimization : Vary temperature (0–25°C), solvent polarity, and catalyst loading (e.g., tetrabutylammonium bromide for PTC) to improve yield. Monitor purity via HPLC or TLC .
Q. How can the crystal structure and stereochemistry of this compound be determined?
- Methodological Answer :
- X-ray crystallography : Grow single crystals in methanol or ethanol. Use a diffractometer (e.g., Cu-Kα radiation) to resolve bond lengths, angles, and stereochemistry. Refine data with software like SHELX .
- Stereochemical analysis : Confirm enantiomeric purity via chiral HPLC or polarimetry if the compound exists as a racemic mixture .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., bromobenzoyl vs. chlorobenzenesulfonyl groups). Look for deshielding effects in aromatic regions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHBrClNOS; theoretical MW: 434.62 g/mol) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against microbial or cancer targets?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with reference drugs (e.g., doxorubicin). Validate selectivity via non-cancerous cell lines (e.g., HEK-293) .
Q. How should conflicting data on this compound’s bioactivity be analyzed?
- Methodological Answer :
- Source identification : Check purity (HPLC >95%), solvent artifacts (e.g., DMSO interference), and assay conditions (pH, incubation time).
- Dose-response validation : Repeat experiments with standardized protocols. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .
- Mechanistic studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate bioactivity with structural features .
Q. What strategies can mitigate environmental risks during the compound’s synthesis or disposal?
- Methodological Answer :
- Green chemistry : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol.
- Waste management : Degrade brominated byproducts via Fenton oxidation or photocatalytic methods. Monitor ecotoxicity using Daphnia magna assays .
Q. How can enantiomer-specific effects be studied if the compound exhibits chirality?
- Methodological Answer :
- Chiral resolution : Use preparative chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.
- Biological profiling : Test separated enantiomers in bioassays (e.g., receptor binding) to identify stereospecific activity. Compare results with racemic mixtures .
Methodological Resources
- Synthesis Optimization : Refer to phase-transfer catalysis protocols in and sulfonylation techniques in .
- Environmental Impact : Follow guidelines from for biodegradation and ecotoxicological assessments.
- Data Validation : Apply statistical frameworks from to resolve contradictions in biological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
